N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide
Overview
Description
N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide, also known as ABP-688, is a novel and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in the regulation of various physiological processes, including learning and memory, anxiety, depression, and addiction.
Scientific Research Applications
Synthesis and Biological Evaluation
N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide and its analogs have been synthesized and evaluated for various biological activities. For instance, the synthesis and evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (4-FDP) have been explored. This compound, an analog of donepezil, was prepared for potential in vivo studies of acetylcholinesterase, although its nonspecific distribution in brain regions suggested limitations for this application (Lee et al., 2000).
Pharmacological and Pharmacokinetic Properties
The pharmacological and pharmacokinetic properties of specific compounds, such as CERC-301 (4-methylbenzyl (3S, 4R)-3-fluoro-4-[(Pyrimidin-2-ylamino) methyl] piperidine-1-carboxylate), have been characterized. This compound, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, demonstrated high-binding affinity and specificity to GluN2B with no off-target activity, showing potential in clinical trials for major depressive disorder (Garner et al., 2015).
Quantum Chemical and Molecular Dynamic Simulation Studies
Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. These studies provide insights into the global reactivity parameters and the adsorption behaviors of these compounds on different iron surfaces (Kaya et al., 2016).
Development of Selective Radioligands
Compounds like NCQ 115, a selective dopamine D-2 receptor antagonist, have been explored for potential application in positron emission tomography (PET) imaging. The synthesis and in vivo studies of such compounds provide valuable information for the development of selective radioligands for diagnostic purposes (Halldin et al., 1994).
Assessment of Cellular Proliferation in Tumors by PET
The safety, dosimetry, and feasibility of imaging tumor proliferation using PET have been evaluated using compounds like 18F-ISO-1. This study demonstrated a significant correlation between 18F-ISO-1 uptake and tumor Ki-67, suggesting its potential in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
properties
IUPAC Name |
N-[[1-[(2,3-dimethoxyphenyl)methyl]piperidin-3-yl]methyl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-27-20-7-3-6-18(21(20)28-2)15-25-12-4-5-16(14-25)13-24-22(26)17-8-10-19(23)11-9-17/h3,6-11,16H,4-5,12-15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZTVLFLFPJEME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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